

Application Notes and Protocols for Leucrose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucrose [α -D-glucopyranosyl-($1 \rightarrow 5$)-D-fructopyranose] is a sucrose isomer with potential applications in the food and pharmaceutical industries as a non-cariogenic sugar substitute.[1] [2] It is synthesized from sucrose and fructose through a transglucosylation reaction catalyzed by the enzyme dextransucrase. This document provides detailed protocols for the production of dextransucrase, the enzymatic synthesis of **leucrose**, and its subsequent purification and characterization.

Section 1: Dextransucrase Production from Leuconostoc mesenteroides

Dextransucrase (EC 2.4.1.5) is an extracellular enzyme produced by various lactic acid bacteria, most notably Leuconostoc mesenteroides. The enzyme catalyzes the transfer of D-glucosyl residues from sucrose to an acceptor molecule. In the presence of fructose as an acceptor, **leucrose** is formed.

Experimental Protocol: Dextransucrase Production

This protocol outlines the steps for culturing Leuconostoc mesenteroides and inducing the production of dextransucrase.

Methodological & Application





1. Media Preparation:

Culture Medium Composition:

o Sucrose: 50.0 g/L

Tryptone: 10.0 g/L

Yeast Extract: 1.0 g/L

K₂HPO₄: 2.5 g/L

Procedure:

o Dissolve all components in deionized water.

- Adjust the pH to 7.0.
- Autoclave at 121°C for 15 minutes.
- Aseptically add 0.005% sodium azide to the medium for selective isolation if starting from a mixed culture.[3]

2. Inoculum Preparation:

- Inoculate 10 mL of the sterile broth medium with a pure culture of Leuconostoc mesenteroides.
- Incubate at 30°C for 24 hours.[3]
- Transfer the 10 mL culture to 100 mL of sterile broth and incubate under the same conditions for another 24 hours. This serves as the inoculum.[3]
- 3. Fermentation for Dextransucrase Production:
- Transfer the 100 mL inoculum into 900 mL of sterile production medium.
- Incubate at 30°C for 20-24 hours with slight agitation (e.g., 50 rpm).[3][4]



- Monitor enzyme activity, which typically reaches its maximum after about 20 hours of incubation.[3]
- 4. Enzyme Harvesting:
- After incubation, centrifuge the culture broth to remove bacterial cells.
- The cell-free supernatant contains the crude extracellular dextransucrase and can be used directly for leucrose synthesis or be further purified.

Section 2: Enzymatic Synthesis of Leucrose

This section details the enzymatic reaction for the synthesis of **leucrose** from sucrose and fructose using the produced dextransucrase.

Experimental Protocol: Leucrose Synthesis

- 1. Reaction Mixture Preparation:
- Substrates:

Sucrose: 0.5 M

Fructose: 1.0 M[5]

Buffer: 20 mM Sodium Acetate, pH 5.5[6]

Enzyme: Crude dextransucrase supernatant.

- 2. Reaction Procedure:
- Dissolve sucrose and fructose in the sodium acetate buffer.
- Add the crude dextransucrase supernatant to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point is to use the supernatant from a fully grown culture.
- Incubate the reaction mixture at 30°C for up to 120 hours.[5]



• Monitor the reaction progress by taking samples at regular intervals and analyzing them using HPLC.

Table 1: Reaction Conditions for Leucrose Synthesis

Parameter	Optimized Value	Reference
Enzyme Source	Streptococcus mutans Dextransucrase	[5]
Sucrose Concentration	0.5 M	[5]
Fructose Concentration	1.0 M	[5]
Temperature	30°C	[5]
рН	5.5 (in Sodium Acetate Buffer)	[6]
Reaction Time	120 hours	[5]
Enzyme Source	Leuconostoc mesenteroidesDextransucrase	
Sucrose Concentration	100 g/L	_
Fructose Concentration	400 g/L	_
Temperature	30°C	[7]
рН	5.0	[7]
Reaction Time	24 hours	

Table 2: Leucrose Yield Under Different Conditions



Sucrose (M)	Fructose (M)	Enzyme Source	Temperat ure (°C)	Time (h)	Leucrose Yield (%)	Referenc e
0.5	1.0	Streptococ cus mutans	30	120	~24.5	[5]
0.5	1.0	Streptococ cus mutans	-	-	27.8	[5]
Sucrose (g/L)	Fructose (g/L)	Enzyme Source	Temperatur e (°C)	Time (h)	Leucrose (g/L)	Reference
100	400	Leuconost oc mesenteroi des	-	24	74	[5]

Section 3: Purification and Characterization of Leucrose

Experimental Protocol: Leucrose Purification by Column Chromatography

This protocol describes the purification of **leucrose** from the reaction mixture, which contains unreacted sugars, fructose, and byproducts like dextran.

- 1. Preparation of the Column:
- Use a glass column packed with silica gel (60-120 mesh) as the stationary phase.[8]
- Prepare a slurry of the silica gel in the chosen mobile phase.
- Pour the slurry into the column, allowing the silica to settle and pack uniformly. Avoid the formation of air bubbles.[9]
- Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
- Equilibrate the column by running the mobile phase through it.



- 2. Sample Preparation and Loading:
- Concentrate the reaction mixture under reduced pressure to a syrup.
- Dissolve the syrup in a minimal amount of the mobile phase.
- Carefully load the dissolved sample onto the top of the column.[10]
- 3. Elution and Fraction Collection:
- Elute the column with an appropriate solvent system. A common mobile phase for sugar separation is a mixture of acetonitrile and water.
- Collect fractions of the eluate in separate tubes.
- 4. Analysis of Fractions:
- Analyze each fraction using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure leucrose.
- Pool the pure fractions and evaporate the solvent to obtain purified **leucrose**.

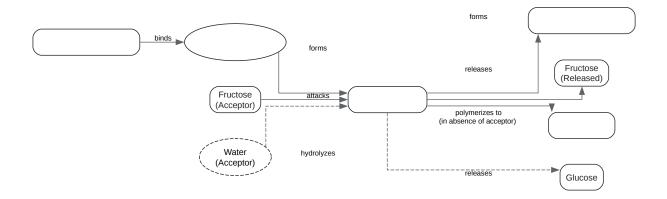
Characterization of Leucrose

- 1. High-Performance Liquid Chromatography (HPLC):
- Column: A carbohydrate analysis column, such as an amino column or a specialized sugar column (e.g., Shodex SUGAR series).[11][12]
- Mobile Phase: An isocratic system of acetonitrile and water (e.g., 75:25 v/v).[12]
- Detector: Refractive Index Detector (RID).[12][13]
- Temperature: Column oven at a constant temperature (e.g., 35°C or 80°C).[11][12]
- Quantification: Use external standards of sucrose, fructose, glucose, and purified leucrose to create calibration curves for quantification.[14]
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:



- NMR is a powerful tool for the structural elucidation of carbohydrates.
- 1 H and 13 C NMR spectra can confirm the α -(1 \rightarrow 5) glycosidic linkage between the glucose and fructose moieties in **leucrose**.

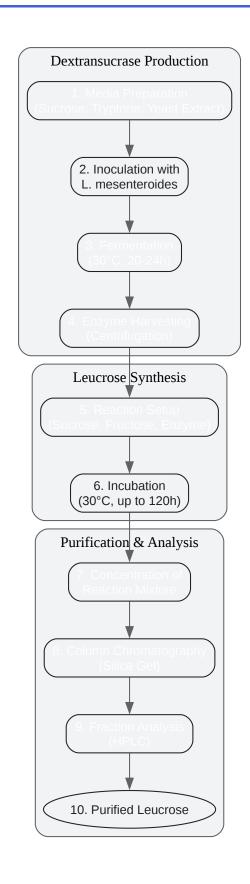
Diagrams



Click to download full resolution via product page

Caption: Enzymatic pathway of **leucrose** synthesis by dextransucrase.





Click to download full resolution via product page

Caption: Experimental workflow for **leucrose** synthesis and purification.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cariological assessment of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nutritional assessment in humans and rats of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production & Characterization of a Unique Dextran from an Indigenous Leuconostoc mesenteroides CMG713 PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3105339A1 Method for the production of dextran Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Dextran Biosynthesized by Glucansucrase from Leuconostoc pseudomesenteroides and Their Potential Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New dextransucrase purification process of the enzyme produced by Leuconostoc mesenteroides IBUN 91.2.98 based on binding product and dextranase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. youtube.com [youtube.com]
- 11. Determination of fructose, glucose and sucrose contents in cherry by HPLC [manu61.magtech.com.cn]
- 12. mdpi.com [mdpi.com]
- 13. d-nb.info [d-nb.info]
- 14. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Leucrose Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8805515#leucrose-synthesis-from-sucrose-and-fructose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com